molecular formula C12H21N3O B7634546 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine

Cat. No. B7634546
M. Wt: 223.31 g/mol
InChI Key: SNZDELQFCLEHAU-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anti-cancer agent. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.

Mechanism of Action

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). These cytokines stimulate the production of nitric oxide, which leads to the destruction of cancer cells. 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has also been shown to inhibit the growth of new blood vessels, which are necessary for tumor growth.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has been shown to have anti-inflammatory and anti-viral properties. 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has also been shown to increase the production of red blood cells and stimulate the production of white blood cells.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine is its ability to induce the production of cytokines, which can be useful in studying the immune system. However, 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has a short half-life and is rapidly metabolized, which can make it difficult to use in certain experiments. Additionally, 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine has been shown to have toxic effects at high doses, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine. One area of research is the development of new formulations that can increase its stability and bioavailability. Another area of research is the study of 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine in combination with other anti-cancer agents, which may increase its effectiveness. Finally, the study of 2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine in clinical trials is an important future direction, as it may lead to the development of new treatments for cancer.

Synthesis Methods

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine can be synthesized using a multi-step process that involves the condensation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-2-methyl-1-cyclopentanone, followed by a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.

properties

IUPAC Name

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-14-11(16-15-9)6-8-13-10-5-4-7-12(10,2)3/h10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZDELQFCLEHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC2CCCC2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine

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